3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]
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Overview
Description
3,3’-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]: is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 478.585 g/mol
Melting Point: 241.42-243.29°C
Density: 1.1±0.1 g/cm³
Boiling Point: 625.7±65.0°C at 760 mmHg
Preparation Methods
The synthesis of OXD-7 typically involves organic synthetic techniques. Here’s a general two-step procedure:
- First, synthesize the condensation product of 1,3-phenylenediamine and resorcinol.
- Next, react this intermediate with tert-butyl-substituted thiazolidine under appropriate conditions.
Chemical Reactions Analysis
Reactions: can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of , which find applications in materials science and electronics.
Scientific Research Applications
Chemistry: serves as a building block for fluorescent materials, including polymers and nanoparticles.
Biology: Its unique properties make it useful for biological imaging and labeling.
Medicine: Research explores its potential as a drug scaffold due to its stability and fluorescence.
Industry: It contributes to the development of optoelectronic devices.
Mechanism of Action
The exact mechanism by which OXD-7 exerts its effects remains an active area of study. Researchers investigate its interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other derivatives of 1,3-phenylene-bis[1,3,4-oxadiazole] exist, but stands out due to its specific substituents and properties.
Remember that safety precautions should be followed when handling any chemical compound, especially in laboratory settings
Properties
Molecular Formula |
C32H36N2O2S2 |
---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3-[2-[2-(4-tert-butylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H36N2O2S2/c1-31(2,3)23-15-11-21(12-16-23)29-33(27(35)19-37-29)25-9-7-8-10-26(25)34-28(36)20-38-30(34)22-13-17-24(18-14-22)32(4,5)6/h7-18,29-30H,19-20H2,1-6H3 |
InChI Key |
ZANBVFLJHWNQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=C3N4C(SCC4=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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